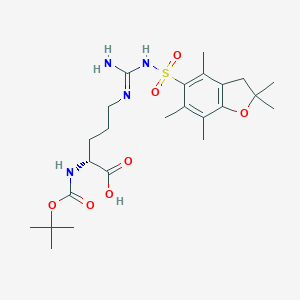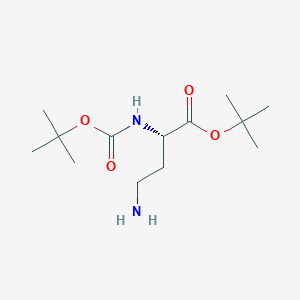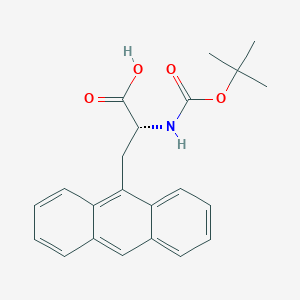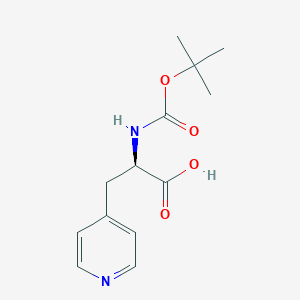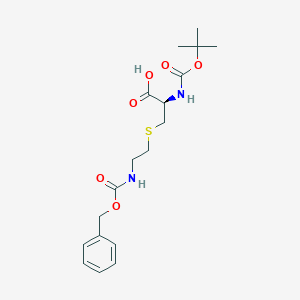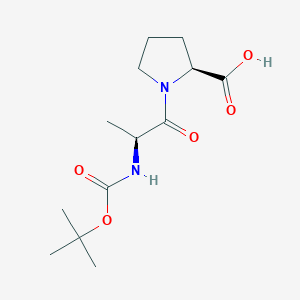
Boc-ala-pro-OH
Overview
Description
“Boc-ala-pro-OH” is a building block for obtaining rhodamine-derived enzyme substrates . It is a type of Boc-amino acid, which is a common protecting group used in peptide synthesis.
Synthesis Analysis
Boc-ala-pro-OH can be synthesized from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs). The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The Boc group is typically introduced using Boc-anhydride and removed by acidolysis, often with trifluoroacetic acid or hydrochloric acid in organic solvents .
Molecular Structure Analysis
The molecular structure of peptides containing the Boc group has been analyzed using various techniques. For example, the crystal structure of Boc-L-Ala- [Aib-Ala]2-Glu (OBzl)-Ala- [Aib-Ala]2-OMe revealed an α-helical conformation stabilized by α-aminoisobutyric acid residues .
Chemical Reactions Analysis
The Boc group is involved in the synthesis and deprotection steps of peptide synthesis. It is typically introduced using Boc-anhydride and removed by acidolysis, often with trifluoroacetic acid or hydrochloric acid in organic solvents . The stability of the Boc group under synthesis conditions allows for the construction of complex peptide structures without premature deprotection .
Physical And Chemical Properties Analysis
The physical and chemical properties of the Boc group contribute to its widespread use in peptide synthesis. It is a bulky, hydrophobic group that provides steric protection to the amino group. Its removal is relatively straightforward, which is crucial for the final deprotection step in peptide synthesis.
Scientific Research Applications
Peptide Synthesis
Boc-ala-pro-OH is commonly used in peptide synthesis, particularly in the preparation of N-propargylalanine, a key precursor for generating N-(3-aryl)propylated alanine residues. This process is crucial for the development of peptides with specific properties and functions. Additionally, Boc-ala-pro-OH can be utilized to create alanine scan libraries for Structure-Activity Relationship (SAR) studies, which help identify critical residues within a peptide that are essential for its activity .
Proteomics Research
In proteomics, Boc-ala-pro-OH can be used to bind enzymes or couple peptides to carrier proteins. This is a routine laboratory procedure that facilitates the study of protein interactions and functions .
Chemical Biology
Boc-ala-pro-OH serves as a ligand suitable for C-H activation, a method used in chemical biology to modify molecules in the pursuit of understanding biological processes at a chemical level .
Mechanism of Action
Target of Action
Boc-ala-pro-OH is a derivative of amino acids, specifically alanine and proline, with a tert-butoxycarbonyl (Boc) protecting group . The primary targets of this compound are likely to be proteins or enzymes that interact with these amino acids.
Mode of Action
The Boc group in Boc-ala-pro-OH serves as a protecting group for the amino acids, preventing them from reacting prematurely during peptide synthesis . The Boc group can be removed under acidic conditions, allowing the amino acids to participate in peptide bond formation . The exact interaction of Boc-ala-pro-OH with its targets would depend on the specific protein or enzyme it interacts with.
Result of Action
The primary result of the action of Boc-ala-pro-OH is the controlled synthesis of peptides. By protecting the amino acids from premature reaction, Boc-ala-pro-OH allows for the stepwise formation of peptide bonds, leading to the creation of specific peptide sequences . This has significant implications in biochemistry and medicine, as peptides play crucial roles in various biological processes.
Action Environment
The action of Boc-ala-pro-OH is influenced by various environmental factors. For instance, the removal of the Boc group requires acidic conditions . Additionally, factors such as temperature, solvent, and the presence of other reactants can also influence the efficacy and stability of Boc-ala-pro-OH.
Future Directions
The Boc group’s compatibility with various solvents and reagents makes it a versatile choice for different synthesis strategies . As peptide synthesis continues to evolve, the use of Boc-ala-pro-OH and related compounds could play a significant role in the protection of proteins against radical-induced alterations.
properties
IUPAC Name |
(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-8(14-12(19)20-13(2,3)4)10(16)15-7-5-6-9(15)11(17)18/h8-9H,5-7H2,1-4H3,(H,14,19)(H,17,18)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJDXUIYIUGQGO-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474543 | |
| Record name | BOC-ALA-PRO-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-ala-pro-OH | |
CAS RN |
33300-72-0 | |
| Record name | BOC-ALA-PRO-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







